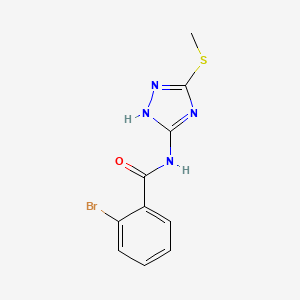
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a 5-(methylthio)-1H-1,2,4-triazol-3-yl group attached to the nitrogen atom of the benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting appropriate precursors under conditions that favor the formation of the triazole ring.
Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions.
Bromination of the benzamide: The bromine atom is introduced at the 2-position of the benzamide ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the benzamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the triazole and methylthio groups.
2-Bromo-5-methoxybenzamide: Contains a methoxy group instead of the triazole and methylthio groups.
2-Bromo-N-(1H-1,2,4-triazol-3-yl)benzamide: Similar but without the methylthio group.
Uniqueness
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of both the triazole ring and the methylthio group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
| 90667-15-5 | |
Formule moléculaire |
C10H9BrN4OS |
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
2-bromo-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9BrN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15,16) |
Clé InChI |
UCDUHAURQVKFJE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC(=N1)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


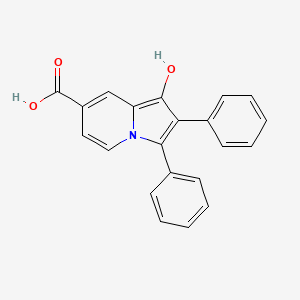
![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/no-structure.png)
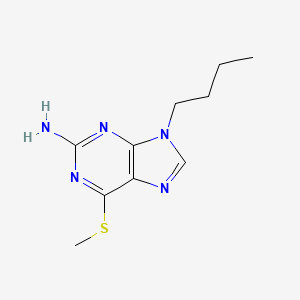
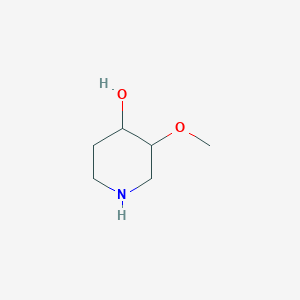

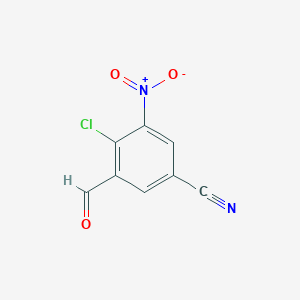
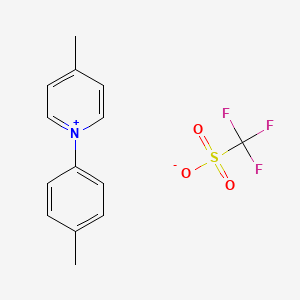
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)


